tigloylgomisin H
Overview
Description
Tigloylgomisin H is a lignan isolated from the fruits of Schisandra chinensis. This compound has garnered attention due to its potential therapeutic properties, particularly in the prevention and treatment of liver cancer. This compound functions as a monofunctional inducer that specifically upregulates phase II detoxification enzymes through the NF-E2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway .
Scientific Research Applications
Chemistry
In chemistry, Tigloylgomisin H is studied for its unique structural properties and potential as a precursor for synthesizing other bioactive compounds.
Biology
Biologically, this compound is significant for its ability to induce quinone reductase activity, which plays a role in detoxification processes in cells .
Medicine
Medically, this compound is being explored for its potential in cancer prevention, particularly liver cancer, due to its ability to upregulate detoxification enzymes through the Nrf2-ARE pathway .
Industry
In the industrial sector, this compound is used in the development of natural health products and supplements, leveraging its antioxidant properties.
Mechanism of Action
Target of Action
Tigloylgomisin H primarily targets the quinone reductase (QR) enzyme in Hepa1c1c7 mouse hepatocarcinoma cells . QR is an enzyme involved in the detoxification of harmful substances in the body.
Mode of Action
This compound functions as a monofunctional inducer . It specifically upregulates the phase II detoxification enzyme NQO1 . This upregulation is achieved through the NF-E2-related factor 2 (Nrf2)-ARE pathway .
Biochemical Pathways
The compound affects the Nrf2-ARE pathway . This pathway plays a crucial role in the cellular response to oxidative stress. The upregulation of the NQO1 enzyme through this pathway leads to enhanced detoxification processes within the cell.
Result of Action
The upregulation of the NQO1 enzyme leads to an increase in the detoxification processes within the cell . This could potentially prevent the development and progression of liver cancer, making this compound a potential liver cancer prevention agent .
Action Environment
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Tigloylgomisin H interacts with the enzyme quinone reductase (QR), a key player in biochemical reactions . The nature of this interaction involves the induction of QR activity, which is crucial for the detoxification process .
Cellular Effects
In Hepa1c1c7 mouse hepatocarcinoma cells, this compound influences cell function by inducing QR activity . This induction can modulate cell signaling pathways and gene expression, potentially impacting cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by specifically upregulating phase II detoxification enzyme NQO1 through the NF-E2-related factor 2 (Nrf2)-ARE pathway . This mechanism involves binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, this compound has shown stability when stored at the recommended temperature . Its long-term effects on cellular function have been observed in in vitro studies, particularly in its ability to induce QR activity .
Metabolic Pathways
This compound is involved in the Nrf2-ARE pathway, a critical metabolic pathway . It interacts with the enzyme NQO1, a key player in this pathway
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tigloylgomisin H involves several steps, starting from naturally occurring precursors. One common method includes the esterification of gomisin H with tiglic acid. The reaction typically requires a catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound often involves extraction from Schisandra chinensis fruits, followed by purification processes such as column chromatography. The extraction process may use solvents like ethanol or methanol to isolate the lignan compounds, which are then further purified to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Tigloylgomisin H undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like hydroxide ions in aqueous conditions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the ester group, potentially leading to alcohol derivatives.
Substitution: Substituted esters or other functionalized derivatives.
Comparison with Similar Compounds
Similar Compounds
- Gomisin A
- Gomisin N
- Schisandrin B
Uniqueness
Tigloylgomisin H is unique among these compounds due to its specific ability to induce quinone reductase activity and its potent activation of the Nrf2-ARE pathway. While other lignans from Schisandra chinensis also exhibit bioactive properties, this compound’s specific molecular interactions and pathways make it particularly valuable for research in cancer prevention and detoxification .
Properties
IUPAC Name |
[(9S,10S)-10-hydroxy-4,5,14,15,16-pentamethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] (E)-2-methylbut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O8/c1-10-15(2)27(29)36-26-21-17(12-19(31-5)24(26)34-8)11-16(3)28(4,30)14-18-13-20(32-6)23(33-7)25(35-9)22(18)21/h10,12-13,16,30H,11,14H2,1-9H3/b15-10+/t16-,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAUXCVJDYCLRS-QEEHVONISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1=C2C(=CC(=C1OC)OC)CC(C(CC3=CC(=C(C(=C32)OC)OC)OC)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC1=C2C(=CC(=C1OC)OC)C[C@@H]([C@@](CC3=CC(=C(C(=C32)OC)OC)OC)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66069-55-4 | |
Record name | Tigloylgomisin H | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066069554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TIGLOYLGOMISIN H | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/563Q173U7G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Tigloylgomisin H and where is it found?
A1: this compound (TGH) is a dibenzocyclooctadiene lignan primarily found in the fruits of the Schisandra chinensis plant [, , , , , , ]. This plant, also known as Omija, has a long history of use in traditional Chinese medicine [, , ].
Q2: What are the reported biological activities of this compound?
A2: Research suggests that TGH exhibits various biological activities, including antioxidant [, ], antiproliferative [, ], and potential cancer-preventive properties, particularly in liver cancer models [].
Q3: How does this compound exert its potential cancer-preventive effects?
A3: TGH has been shown to induce the phase II detoxification enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) in hepatocarcinoma cells []. This induction occurs through the nuclear accumulation of NF-E2-related factor 2 (Nrf2) and subsequent activation of the antioxidant response element (ARE) pathway, a key regulator of detoxification enzymes [].
Q4: Can this compound induce NQO1 activity in cells lacking the aryl hydrocarbon receptor (Arnt)?
A4: Yes, TGH induced QR activity in both wild-type and Arnt-deficient BPrc1 mouse hepatocarcinoma cells, indicating that its mechanism of action does not rely on the presence of a functional Arnt [].
Q5: Has this compound's ability to induce ARE-mediated gene expression been observed in human cells?
A5: Yes, TGH significantly activated ARE-mediated gene expression in HepG2 human hepatocarcinoma cells, demonstrating its potential relevance for human health [].
Q6: How is this compound usually extracted and isolated from Schisandra chinensis?
A6: TGH is typically isolated from the fruits or seeds of S. chinensis using a multi-step process. This often involves extraction with petroleum ether, followed by methanol extraction and fractionation using techniques like column chromatography and semi-preparative high-performance liquid chromatography (HPLC) [, ].
Q7: What analytical methods are used to identify and quantify this compound?
A7: Several analytical techniques are employed for TGH analysis, including:
- Gas chromatography-mass spectrometry (GC/MS): This method allows for the separation and identification of TGH based on its retention time and mass spectrum [, ].
- High-performance liquid chromatography (HPLC): Coupled with detectors like photodiode array detection (PAD) and electrospray ionization tandem mass spectrometry (ESI-MS/MS), HPLC enables the separation, identification, and quantification of TGH in complex mixtures, including plant extracts and biological samples [, , , ].
- Ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry: This method provides enhanced resolution and sensitivity compared to traditional HPLC, allowing for the analysis of TGH and other lignans in complex matrices [].
Q8: What are the challenges associated with analyzing this compound and other lignans?
A8: One of the main challenges is the presence of isomeric dibenzocyclooctadiene lignans in Schisandra chinensis, which can complicate structural identification []. Advanced analytical techniques like HPLC-PAD-ESI-MS/MS are often required to differentiate between these isomers [].
Q9: Has the pharmacokinetics of this compound been investigated?
A9: While the pharmacokinetics of the hexane-soluble extract of S. chinensis containing TGH has been studied in rats [], specific data on the absorption, distribution, metabolism, and excretion of TGH itself is limited in the provided research.
Q10: How does the content of this compound vary in different parts of the Schisandra chinensis plant?
A10: Research suggests that the highest concentration of TGH and other lignans is found in the seeds, followed by the flowers, leaves, pulp, and stems []. This highlights the importance of considering the specific plant part used for extraction and potential applications.
Q11: Can fermentation affect the content of this compound in Omija beverages?
A11: Yes, fermentation can significantly impact TGH content. Studies show that fermentation of Omija with white sugar for 12 months led to a 2.6-fold increase in total lignan content, including TGH [].
Q12: Does the type of sugar used in fermentation affect the lignan content in Omija beverages?
A12: Yes, the type of sugar used for fermentation can influence the final lignan content. Omija fermented with oligosaccharide/white sugar showed higher total lignan content compared to those fermented with white sugar or brown sugar alone [].
Q13: Are there any studies investigating the use of polymeric resins for enhancing this compound production in plant cell cultures?
A13: Yes, research has explored the use of polymeric resins like Amberlite XAD-2 (polystyrene-based) and Amberlite XAD-7 (polyacrylate-based) for enhancing lignan production in S. chinensis cell cultures []. The results suggest that these resins can adsorb and potentially increase the biosynthesis of certain lignans, including deoxyschizandrin and wuweizisu C []. Further research is needed to optimize this approach for TGH production.
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